Ethyl hentriacontanoate
Description
Ethyl hentriacontanoate is a long-chain fatty acid ester derived from hentriacontanoic acid (C31H62O2) and ethanol. Its molecular formula is C33H66O2, with a molecular weight of 497.36 g/mol and a CAS registry number of 29030-82-8 .
Properties
CAS No. |
6624-80-2 |
|---|---|
Molecular Formula |
C33H66O2 |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
ethyl hentriacontanoate |
InChI |
InChI=1S/C33H66O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-4-2/h3-32H2,1-2H3 |
InChI Key |
GWHQQHCGXYLVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hentriacontanoate can be synthesized through the esterification of hentriacontanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize the yield and purity of the ester. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl hentriacontanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hentriacontanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Under specific conditions, this compound can be oxidized to produce different oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Hydrolysis: Hentriacontanoic acid and ethanol.
Reduction: Long-chain alcohols.
Oxidation: Various oxidation products depending on the conditions.
Scientific Research Applications
Ethyl hentriacontanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of ethyl hentriacontanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hentriacontanoic acid and ethanol, which may exert biological effects. The long carbon chain of the compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Ethyl hentriacontanoate can be compared to structurally related esters based on variations in the ester alkyl group, acid chain length, or functional groups. Below is a detailed analysis:
Comparison with Other Hentriacontanoate Esters
Mthis compound
- Structure: Methyl ester of hentriacontanoic acid (C32H64O2).
- Molecular Weight : ~492.85 g/mol (estimated).
- However, the ethyl group in this compound may enhance solubility in nonpolar solvents due to its slightly longer alkyl chain .
Propyl Hentriacontanoate
- Structure: Propyl ester of hentriacontanoic acid (C34H68O2).
- Molecular Weight : ~511.39 g/mol (estimated).
- Key Differences: The longer propyl group increases hydrophobicity, likely lowering melting points compared to this compound. This property could make it more suitable for applications requiring flexibility at lower temperatures .
Comparison with Esters of Different Acid Chain Lengths
Butyl Triacontanoate
- Structure: Butyl ester of triacontanoic acid (C30H60O2).
- Molecular Weight : ~511.39 g/mol (estimated).
- Key Differences: The shorter C30 acid chain reduces molecular rigidity compared to this compound (C31). This may result in lower viscosity and altered phase behavior in formulations .
Methyl Dotriacontanoate
- Structure: Methyl ester of dotriacontanoic acid (C32H64O2).
- Molecular Weight : 494.88 g/mol.
Data Table: Structural and Physical Properties
| Compound | Ester Group | Acid Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| This compound | Ethyl | C31 | C33H66O2 | 497.36 | 29030-82-8 |
| Mthis compound | Methyl | C31 | C32H64O2 | 492.85 (est.) | 51532 |
| Propyl Hentriacontanoate | Propyl | C31 | C34H68O2 | 511.39 (est.) | 48-268-2 |
| Butyl Triacontanoate | Butyl | C30 | C34H68O2 | 511.39 (est.) | 81-515-0 |
| Methyl Dotriacontanoate | Methyl | C32 | C33H66O2 | 494.88 | 41755-79-7 |
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